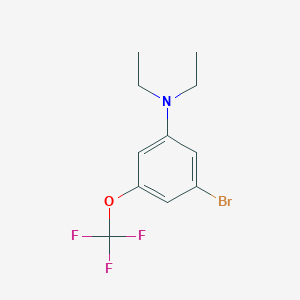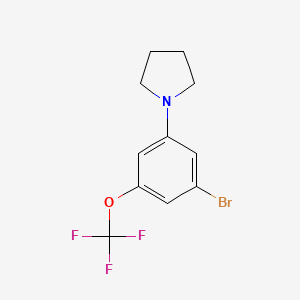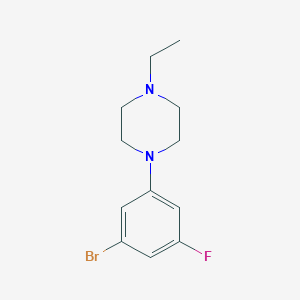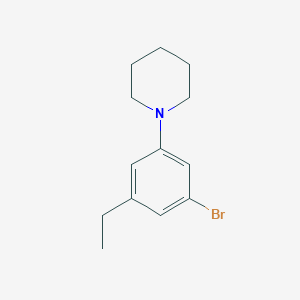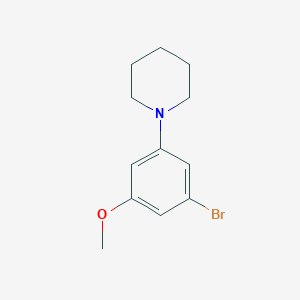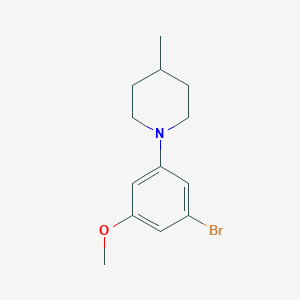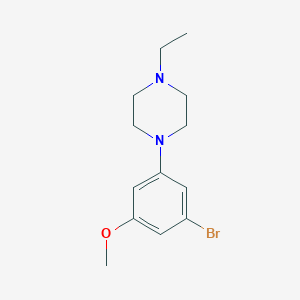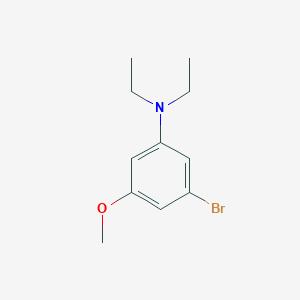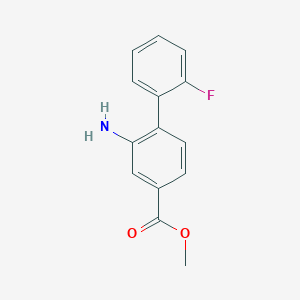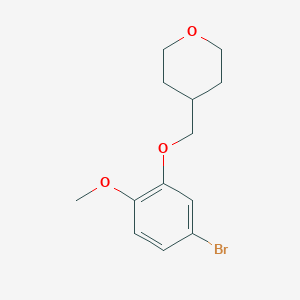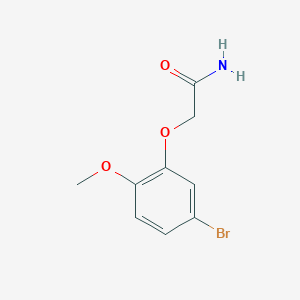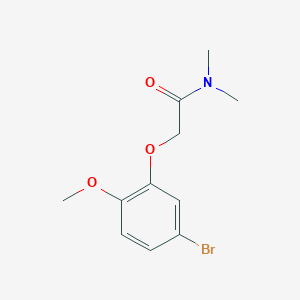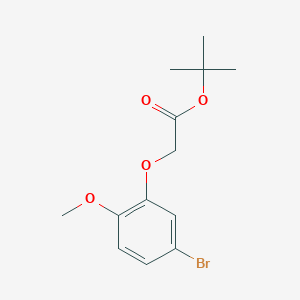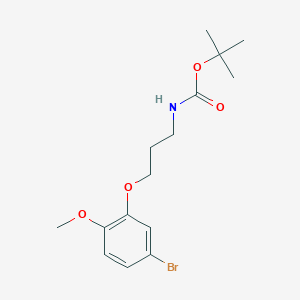
tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This compound, in particular, has a bromo-substituted methoxyphenyl group attached to a propyl chain, which is further linked to a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate typically involves the following steps:
Bromination: : The starting material, 2-methoxyphenol, undergoes bromination to introduce the bromo group at the 5-position, resulting in 5-bromo-2-methoxyphenol.
Alkylation: : The brominated compound is then alkylated with 3-chloropropylamine to form 3-(5-bromo-2-methoxyphenoxy)propylamine.
Carbamate Formation: : Finally, the amine group is reacted with tert-butyl chloroformate to form the carbamate derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: : The carbamate group can be reduced to form an amine derivative.
Substitution: : The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Amine derivatives.
Substitution: : Substituted phenol or amine derivatives.
Scientific Research Applications
Tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate has several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound can be utilized in the study of enzyme inhibition and receptor binding assays.
Industry: : It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups can influence the binding affinity and selectivity of the compound towards certain enzymes or receptors. The exact mechanism would depend on the specific application and target molecule.
Comparison with Similar Compounds
Tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate can be compared with other similar compounds such as:
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: : This compound has a similar structure but with a pyridine ring instead of a phenol ring.
Tert-butyl (3-(5-bromo-2-hydroxyphenoxy)propyl)carbamate: : This compound has a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromo and methoxy groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[3-(5-bromo-2-methoxyphenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO4/c1-15(2,3)21-14(18)17-8-5-9-20-13-10-11(16)6-7-12(13)19-4/h6-7,10H,5,8-9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMMODHHFNKJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
